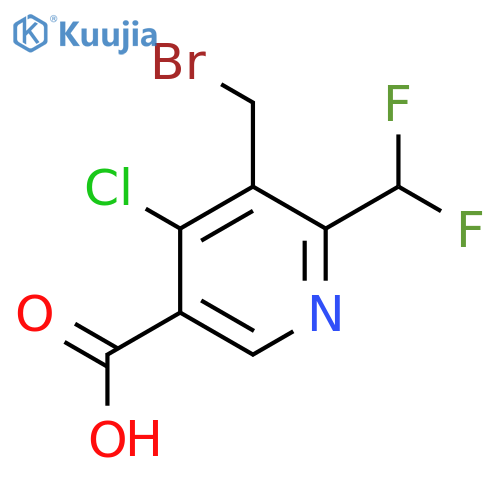

Cas no 1805417-98-4 (3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid)

1805417-98-4 structure

商品名:3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid

CAS番号:1805417-98-4

MF:C8H5BrClF2NO2

メガワット:300.484607458115

CID:4870644

3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid

-

- インチ: 1S/C8H5BrClF2NO2/c9-1-3-5(10)4(8(14)15)2-13-6(3)7(11)12/h2,7H,1H2,(H,14,15)

- InChIKey: VUYYWSGQFJSWNT-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(C(C(=O)O)=CN=C1C(F)F)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 245

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029048789-1g |

3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid |

1805417-98-4 | 97% | 1g |

$1,579.40 | 2022-04-01 |

3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

1805417-98-4 (3-(Bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量